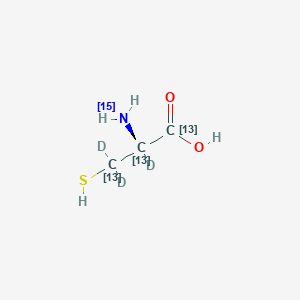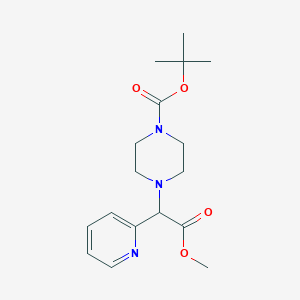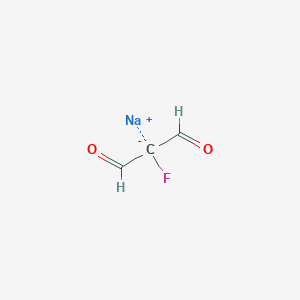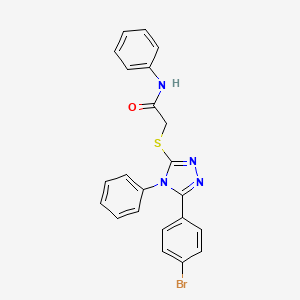
2-((5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties
Preparation Methods
The synthesis of 2-((5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide involves several steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-((5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
4,5-disubstituted-4H-1,2,4-triazole-3-thiols: Known for their antimicrobial and anti-inflammatory properties.
1,2,4-triazole-3-thiol derivatives: Exhibiting a range of biological activities, including antifungal and anticancer effects.
What sets 2-((5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide apart is its unique combination of substituents, which can enhance its biological activity and specificity.
Properties
Molecular Formula |
C22H17BrN4OS |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C22H17BrN4OS/c23-17-13-11-16(12-14-17)21-25-26-22(27(21)19-9-5-2-6-10-19)29-15-20(28)24-18-7-3-1-4-8-18/h1-14H,15H2,(H,24,28) |
InChI Key |
XHZDBQGRNNDEHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

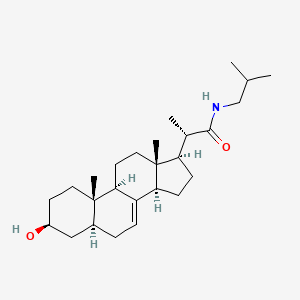

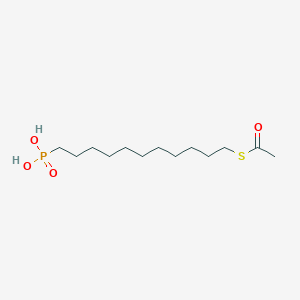
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
